molecular formula C17H20N4OS B15116868 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B15116868
M. Wt: 328.4 g/mol
InChI Key: VRWJLPSZDAYBCZ-UHFFFAOYSA-N
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Description

2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring and a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Formation of the Benzoxazole Ring: This involves the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole, piperazine, and benzoxazole rings using suitable coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at various positions, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
  • 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzimidazole

Uniqueness

The uniqueness of 2-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-1,3-benzoxazole lies in its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

2-[4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H20N4OS/c1-12-16(23-13(2)18-12)11-20-7-9-21(10-8-20)17-19-14-5-3-4-6-15(14)22-17/h3-6H,7-11H2,1-2H3

InChI Key

VRWJLPSZDAYBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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